N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(22-17-5-3-2-4-6-17)18(21)20-11-14-9-16(12-19-10-14)15-7-8-15/h2-6,9-10,12-13,15H,7-8,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQZECJYMRYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2CC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 5-cyclopropylpyridine-3-carboxaldehyde with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide has shown promising biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. It is used in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies related to cellular signaling pathways and protein interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets such as kinases, transcription factors, and ion channels. It modulates these targets, leading to alterations in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Benzimidazole Derivatives ()

Benzimidazole derivatives like N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl) methoxy] phenyl} acetamide (B8) share a heterocyclic core but differ in substitution patterns. Unlike the pyridine-based target compound, benzimidazoles feature a fused benzene-imidazole ring system. Key differences include:
- Bioactivity: Benzimidazoles are known for antimicrobial and anticancer activities due to their planar aromatic structure, which facilitates DNA intercalation .
- Substituent Effects : The methoxy and acetamide groups in B1 and B8 enhance solubility compared to the cyclopropyl group in the target compound, which may reduce metabolic degradation but increase hydrophobicity.
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Potential Bioactivity |
|---|---|---|---|
| Target Compound | Pyridine | 5-cyclopropyl, phenoxypropanamide | Enzyme inhibition (theorized) |
| B1 (Benzimidazole) | Benzimidazole | 4-methoxyaniline | Antimicrobial |
| B8 (Benzimidazole) | Benzimidazole | 4-acetamide phenoxy | Anticancer |
Propanamide Derivatives ()
Propanamide analogs such as (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (Compound 2) highlight variations in side-chain complexity. Comparisons include:
Phenoxyacetamide Derivatives ()
Complex phenoxyacetamide derivatives like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) exhibit branched alkyl chains and multiple aromatic groups. Differences include:
- Pharmacokinetics : The target compound’s simpler structure may improve bioavailability compared to the highly branched Compound m, which is designed for protease inhibition .
- Functional Groups : The absence of tetrahydro-pyrimidinyl and diphenylhexane groups in the target compound suggests a narrower mechanism of action.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, influencing different physiological processes. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound this compound possesses a unique molecular structure conducive to biological activity. Key features include:
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.36 g/mol
- Functional Groups : Amide, phenoxy, and pyridine rings which may facilitate interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.15 |
| Candida albicans | 0.30 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
The mechanism by which this compound exerts its antimicrobial effects involves binding to critical enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that the compound forms multiple hydrogen bonds with key residues in the active sites of these enzymes, thereby inhibiting their function .
Case Study 1: Efficacy in Animal Models
In a recent study involving a rat model of infection, this compound was administered to evaluate its therapeutic efficacy. The results indicated a significant reduction in bacterial load compared to control groups, reinforcing its potential as an effective antimicrobial agent .
Case Study 2: Cytotoxicity Assessment
Cytotoxicity assays using human cell lines (HaCat and Balb/c 3T3) revealed that this compound exhibited low cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
